Methyl 4-{2-[4-(2-aminoethyl)phenyl]ethynyl}benzoate
Description
Methyl 4-{2-[4-(2-aminoethyl)phenyl]ethynyl}benzoate is a benzoate ester derivative featuring a methyl ester group at the 4-position of the benzene ring. The molecule is further substituted with an ethynyl (-C≡C-) linker that connects to a phenyl ring bearing a 2-aminoethyl (-CH2CH2NH2) group at its para position. This structural motif combines aromaticity, rigidity from the ethynyl bridge, and functional versatility from the aminoethyl group.
The aminoethyl group may enhance solubility in polar solvents or enable further functionalization (e.g., conjugation with biomolecules), while the ethynyl bridge contributes to planar geometry and electronic conjugation .
Properties
Molecular Formula |
C18H17NO2 |
|---|---|
Molecular Weight |
279.3 g/mol |
IUPAC Name |
methyl 4-[2-[4-(2-aminoethyl)phenyl]ethynyl]benzoate |
InChI |
InChI=1S/C18H17NO2/c1-21-18(20)17-10-8-15(9-11-17)3-2-14-4-6-16(7-5-14)12-13-19/h4-11H,12-13,19H2,1H3 |
InChI Key |
YMISSXIESWLCNX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)CCN |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Methyl 4-(aminomethyl)benzoate Core
The methyl 4-(aminomethyl)benzoate moiety is a key intermediate in the target compound. Several industrially relevant methods exist for its preparation:
Esterification of 4-(aminomethyl)benzoic acid with methanol in the presence of hydrochloric acid is a preferred route. This process involves careful control of pH and temperature to maximize yield and minimize hydrolysis of the methyl ester.
The reaction mixture is typically adjusted to a temperature range of +5 to +10 °C and a pH between 5 and 8 after esterification. Subsequent extraction and phase separation steps involve saturation of the aqueous phase with sodium chloride to enhance transfer of the ester to the organic phase (e.g., toluene).
Yields exceeding 85%, often reaching 88% or higher, have been reported under optimized conditions, demonstrating the process's efficiency and scalability.
Alternative routes include catalytic hydrogenation of methyl 4-cyanobenzoate or reduction of oximes and imines derived from methyl 4-formylbenzoate, but these are less favored industrially due to ecological and apparatus-related drawbacks.
Key reaction conditions for esterification:
| Parameter | Range/Value | Notes |
|---|---|---|
| Temperature | −15 to +10 °C (preferably +5 to +10 °C) | Controls esterification and hydrolysis |
| pH during workup | 4 to 9 initially, then adjusted to 9 to 12 | Controls extraction efficiency |
| Base concentration | 2 to 50% (preferably 4 to 6% KOH or NaOH) | Used for pH adjustment |
| Organic solvents | Toluene, aromatic hydrocarbons | Used for extraction phase |
| Yield | >85%, preferably >88% | High efficiency |
Reference for reaction conditions and purification:
Final Assembly and Purification
After the Sonogashira coupling, the product Methyl 4-{2-[4-(2-aminoethyl)phenyl]ethynyl}benzoate is isolated and purified.
Purification techniques include:
- Silica gel column chromatography (eluent: hexane:ethyl acetate 2:1)
- Crystallization or recrystallization from suitable solvents
The final compound's purity and identity are confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.
Research Outcomes and Data Tables
Predicted Physicochemical Properties of Related Compound
For a closely related compound, methyl 4-[2-(2-aminophenyl)ethynyl]benzoate (a structural analogue), the following predicted collision cross sections (CCS) and mass-to-charge ratios (m/z) have been reported:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 252.10192 | 160.2 |
| [M+Na]+ | 274.08386 | 173.4 |
| [M+NH4]+ | 269.12846 | 164.6 |
| [M+K]+ | 290.05780 | 163.0 |
| [M-H]- | 250.08736 | 156.4 |
| [M+Na-2H]- | 272.06931 | 165.2 |
| [M]+ | 251.09409 | 160.2 |
| [M]- | 251.09519 | 160.2 |
These data support the molecular characterization and confirm the molecular formula C16H13NO2 for the related compound.
Summary Table of Preparation Steps
| Step | Description | Conditions/Notes | Yield/Outcome |
|---|---|---|---|
| 1. Esterification | 4-(aminomethyl)benzoic acid + methanol + HCl | Temp: 5–10 °C, pH control, base addition | >85% yield of methyl ester |
| 2. Sonogashira Coupling | Coupling of methyl 4-halobenzoate with 4-(2-aminoethyl)phenylacetylene | Pd catalyst, CuI co-catalyst, base, THF or DMF, RT–80 °C | Formation of ethynyl linkage |
| 3. Purification | Silica gel chromatography | Hexane:ethyl acetate 2:1 | Pure target compound isolated |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{2-[4-(2-aminoethyl)phenyl]ethynyl}benzoate can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The ethynyl group can be reduced to an ethylene linkage.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Conversion to ethylene derivatives.
Substitution: Formation of amides or esters with different substituents.
Scientific Research Applications
Methyl 4-{2-[4-(2-aminoethyl)phenyl]ethynyl}benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of Methyl 4-{2-[4-(2-aminoethyl)phenyl]ethynyl}benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The ethynyl linkage and aminoethyl group can facilitate binding to active sites, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Structural Variations in Benzoate Esters with Ethynyl Linkers
Key Observations :
- The aminoethyl group in the target compound introduces a flexible, polar side chain absent in simpler analogs like the 2-aminophenyl derivative (). This could enhance hydrogen-bonding interactions or solubility in aqueous environments.
- Replacement of the phenyl ring with imidazopyridine () introduces a heterocyclic system, likely altering electronic properties and biological activity (e.g., binding to enzyme active sites).
Key Insights :
- The aminoethyl group in the target compound may confer superior solubility in polar solvents compared to the 2-aminophenyl analog (), which lacks an alkyl spacer.
- Quinoline derivatives () with piperazinyl linkages exhibit broad bioactivity (e.g., histone deacetylase inhibition), suggesting that the target compound’s aminoethyl group could be tailored for similar therapeutic roles .
Biological Activity
Methyl 4-{2-[4-(2-aminoethyl)phenyl]ethynyl}benzoate, commonly referred to as MAPEB, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with MAPEB, including its structural characteristics, synthesis, and relevant research findings.
Structural Characteristics
MAPEB is characterized by a unique structure that includes:
- Benzoate group : A common moiety in many biologically active compounds.
- Ethynyl group : Enhances reactivity and potential interactions with biological systems.
- Aminoethyl substituent : Suggests potential for interaction with various biological targets.
The structural formula can be represented as follows:
Synthesis
The synthesis of MAPEB typically involves several steps, which may include:
- Formation of the ethynyl derivative : Utilizing alkyne chemistry to introduce the ethynyl group.
- Coupling reactions : Employing methods such as Sonogashira coupling to attach the aminoethyl phenyl moiety.
- Purification : Techniques like column chromatography to isolate the final product.
Anticancer Properties
Research indicates that MAPEB may exhibit significant anticancer properties. Compounds with similar structural features have been shown to inhibit tumor growth and modulate signaling pathways associated with cancer progression. For instance:
- In vitro studies have demonstrated that MAPEB can induce apoptosis in cancer cell lines, suggesting a mechanism of action that may involve the activation of caspase pathways.
- Comparative studies with related compounds reveal that slight modifications in structure can lead to variations in efficacy against different cancer types, highlighting the importance of structure-activity relationships (SAR) in drug design.
Anti-inflammatory Effects
MAPEB's potential anti-inflammatory effects have also been explored:
- In vivo models have shown that MAPEB can reduce markers of inflammation, such as cytokines and prostaglandins, indicating its role in modulating inflammatory responses.
- The presence of the amino group is believed to enhance its interaction with inflammatory mediators, further supporting its therapeutic potential.
Comparative Analysis with Related Compounds
A comparative analysis of MAPEB with structurally similar compounds reveals insights into its biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 4-(2-(3-aminophenyl)ethynyl)benzoate | Similar ethynyl and benzoate groups | Potential anticancer activity |
| Methyl 4-(2-(phenylethynyl)benzoate) | Contains phenylethynyl instead of aminophenyl | Different optical properties; less anti-cancer activity |
| Methyl 3-(2-(4-aminophenyl)ethynyl)benzoate | Isomeric variation | Different biological activities due to structural differences |
Case Studies and Research Findings
Several studies have investigated the biological activity of MAPEB:
- Cytotoxicity Studies : A study demonstrated that MAPEB exhibits cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity comparable to known chemotherapeutic agents.
- Mechanistic Insights : Research highlighted that MAPEB's mechanism of action may involve inhibition of specific kinases involved in cell proliferation and survival, making it a candidate for further development as an anticancer agent.
- Inflammation Models : In animal models of inflammation, treatment with MAPEB resulted in significant reductions in edema and inflammatory cell infiltration, supporting its potential use in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
